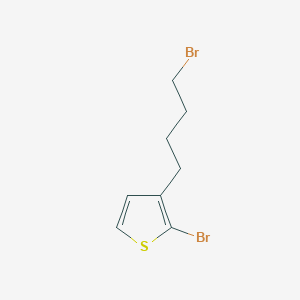

2-Bromo-3-(4-bromobutyl)thiophene

Description

Properties

Molecular Formula |

C8H10Br2S |

|---|---|

Molecular Weight |

298.04 g/mol |

IUPAC Name |

2-bromo-3-(4-bromobutyl)thiophene |

InChI |

InChI=1S/C8H10Br2S/c9-5-2-1-3-7-4-6-11-8(7)10/h4,6H,1-3,5H2 |

InChI Key |

BFQLPESGVQVMNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1CCCCBr)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Substituent Variations

Key structural variations among related compounds include:

- Halogen position : Bromine at the 2-position vs. dibrominated derivatives (e.g., 2,5-dibromo-3-substituted thiophenes).

- Alkyl chain length : 4-bromobutyl vs. longer chains (e.g., 12-bromododecyl in 2-Bromo-3-(12-bromododecyl)thiophene) .

- Halogen type : Bromine vs. iodine or chlorine substituents (e.g., 2-Bromo-3-(12-bromododecyl)-5-iodothiophene) .

- Substituent nature: Aliphatic bromoalkyl vs. aromatic bromophenyl groups (e.g., 2-AMINO-3-(4-BROMOBENZOYL)THIOPHENE) .

2.2 Physicochemical Properties

Key Differences and Implications

- Alkyl Chain Length : Shorter chains (e.g., 4-bromobutyl) reduce steric hindrance, enhancing reactivity in cross-coupling but may lower solubility compared to dodecyl analogs .

- Halogen Position : 2-Bromo substitution is more reactive in Suzuki couplings than 3-bromo isomers, as seen in poly(3-alkylthiophene) systems .

- Thermal Properties : Aromatic bromophenyl derivatives exhibit higher melting points (e.g., 180–184°C) than aliphatic bromoalkyl thiophenes, which are often liquids .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-3-(4-bromobutyl)thiophene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of thiophene derivatives. For example, bromination of 3-(4-bromobutyl)thiophene using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN) in anhydrous CCl₄ or CHCl₃ at 60–80°C achieves selective bromination at the 2-position. Solvent choice and reaction time are critical: polar aprotic solvents like DMF may reduce selectivity due to competing side reactions. Post-synthesis purification via column chromatography (hexane/ethyl acetate) is recommended to isolate the product in >85% yield .

Q. Which spectroscopic and electrochemical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign the thiophene ring protons (δ 6.8–7.2 ppm) and bromobutyl chain protons (δ 1.5–3.5 ppm). The deshielding effect of bromine atoms aids in distinguishing substitution patterns .

- Cyclic Voltammetry (CV) : Electrochemical reduction in DMF with TBAPF₆ as electrolyte reveals reduction potentials (e.g., E₁/₂ ≈ −1.2 V vs. Ag/AgCl) linked to bromine substituents, which correlate with reactivity in cross-coupling reactions .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 323.92) and isotopic patterns characteristic of dual bromine atoms .

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodological Answer : It serves as a precursor for Suzuki-Miyaura cross-coupling to introduce thiophene motifs into bioactive molecules. For instance, coupling with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, DME/H₂O, 80°C) generates derivatives evaluated as GPR35 agonists or urotensin-II receptor antagonists. Optimize ligand-to-Pd ratios (1:0.05) to minimize homocoupling byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.